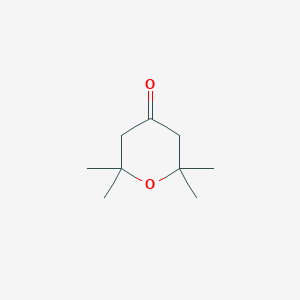

2,2,6,6-四甲基氧杂环-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

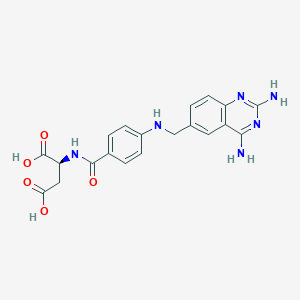

The compound 2,2,6,6-Tetramethyloxan-4-one is not directly mentioned in the provided papers. However, the papers do discuss various related organic compounds, which include synthesis and reactions of cyclic and acyclic tetraoxo compounds and their derivatives. For instance, the synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene is described, which, while not the same, shares some structural similarities such as the presence of a cyclic structure and multiple substituents on the ring .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with specific reagents. For example, the synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene is achieved through the reaction of 1,4-dilithiotetrapheynylbutadiene with 1,2-dichlorotetramethyldisilane . Similarly, the synthesis of 2-silylethynyl-substituted 2,4,4,6-tetramethyl-1,3-dioxanes is conducted by reacting 2,4,4,6-tetramethyl-1,3-dioxanium perchlorate with lotsich reagents . These methods demonstrate the complexity and specificity required in the synthesis of such organic compounds.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed using techniques such as NMR and X-ray diffraction analysis. For instance, the chair conformation of the 1,3-dioxane ring in the synthesized 2-silylethynyl-substituted 2,4,4,6-tetramethyl-1,3-dioxanes was established using these methods . Structural features of synthesized 1,3,4,6-tetraoxo compounds are also discussed based on IR, NMR, and XRD data .

Chemical Reactions Analysis

The reactivity of these compounds varies, with some being reluctant to react with certain reagents while others readily undergo reactions. For example, the synthesized 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene shows reluctance to react with singlet oxygen but its Si-Si bond is readily oxidized . Another compound, 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, reacts with alcohols and ketoximes to form various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural features and reactivity. For instance, the lack of reactivity with singlet oxygen suggests a certain stability in the synthesized disila compound . The iodine-catalyzed one-pot synthesis of tetraoxanes and their antimalarial activity indicates a potential for pharmaceutical applications, with some compounds showing promising results without toxicity against vero cells .

科学研究应用

能量存储和转换

用于电池的氧化还原活性材料:2,2,6,6-四甲基哌啶基-N-氧基和吩嗪的组合已被开发为氧化还原液流电池应用的氧化还原活性材料。该材料促进了电池中水性电解质的利用,展示了由成本效益的材料合成的 1.2 V 氧化还原电压,并显示了在能量存储应用中的潜力 (温斯伯格等人,2016 年)。

锂离子电池增强:稳定的自由基 TEMPO(2,2,6,6-四甲基哌啶基氧化物)已被证明是锂离子电池中稳定的氧化还原穿梭,改善了过充电保护,并突出了其在提高电池安全性和效率中的应用 (布赫姆斯特等人,2006 年)。

材料科学和聚合物化学

高密度电荷存储:包含 TEMPO 基团的氧化还原聚合物层表现出类似吸附物的电化学行为,表明它们在高密度电荷存储应用中的潜力。这一发展强调了 TEMPO 衍生物在创建高效能量存储材料中的多功能性 (小柳津等人,2008 年)。

聚乙烯交联:TEMPO 衍生物已用于过氧化物交联聚乙烯中的焦烧抑制、固化控制和功能化,证明了它们在聚合物改性和增强工艺中的效用 (乔杜里等人,2007 年)。

电化学和有机合成

全有机氧化还原电池:已开发出采用 4-氧代 TEMPO 作为阴极电解质和樟脑醌作为阳极电解质的新型全有机氧化还原电池,展示了 TEMPO 衍生物在创建高效环保的能量存储设备中的应用 (朴等人,2015 年)。

电氧化过程:已优化微流体电解池中 TEMPO 介导的一级和二级醇的电氧化,说明了 TEMPO 衍生物在促进有机合成过程中的广泛适用性 (希尔-库辛斯等人,2012 年)。

环境与绿色化学

绿色溶剂应用:对 2,2,5,5-四甲基氧杂环等绿色溶剂的溶解能力的研究表明,它们有可能在化学过程中替代有害溶剂,从而促进化学工业中的清洁生产和可持续实践 (伯恩等人,2019 年)。

安全和危害

The safety data sheet for 2,2,6,6-Tetramethyloxan-4-one suggests that it should be used only outdoors or in a well-ventilated area. It’s recommended to avoid breathing vapours and to wear protective gloves, clothing, and eye/face protection . It’s not identified as a PBT/vPvB substance .

Relevant Papers One relevant paper discusses the continuous-flow synthesis of N,N′-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA), a compound related to 2,2,6,6-Tetramethyloxan-4-one . The paper reports an efficient continuous-flow process for the synthesis of DTMPA, which could potentially be adapted for the synthesis of 2,2,6,6-Tetramethyloxan-4-one .

属性

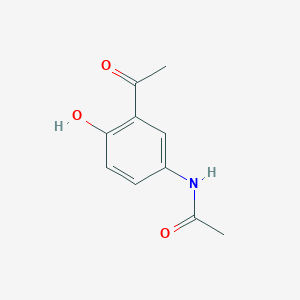

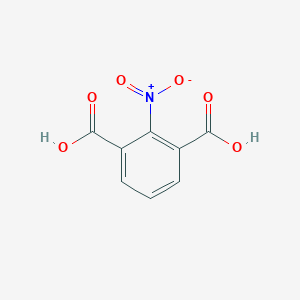

IUPAC Name |

2,2,6,6-tetramethyloxan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-8(2)5-7(10)6-9(3,4)11-8/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGFHTGYPKWWRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(O1)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473994 |

Source

|

| Record name | 2,2,6,6-Tetramethyloxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,6-Tetramethyloxan-4-one | |

CAS RN |

1197-66-6 |

Source

|

| Record name | 2,2,6,6-Tetramethyloxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethyloxan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)

![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)